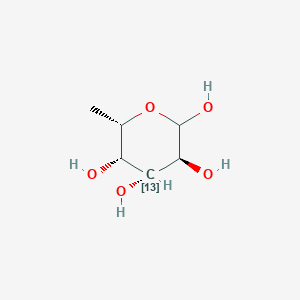

L-Fucose-3-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-fucose-3-13C is a labeled analogue of L-fucose, a six-carbon deoxy sugar. The “13C” denotes the presence of a carbon-13 isotope at the third carbon position, making it useful in various scientific studies, particularly in metabolic and biochemical research. L-fucose itself is a naturally occurring sugar found in many organisms, including humans, where it plays a crucial role in various biological processes, such as cell-cell recognition and signaling .

Wissenschaftliche Forschungsanwendungen

L-fucose-3-13C has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

L-fucose-3-13C primarily targets dendritic cells (DCs) and colorectal cancer cells . In the immune system, DCs are central initiators of immune responses. L-fucose enhances the immunostimulatory activity of DCs by polarizing immature myeloid cells towards specific DC subsets, specifically cDC1 and moDC subsets . In the context of colorectal cancer, L-fucose increases the fucosylation of cancer cells, which may be related to the induction of pro-apoptotic fucosylated proteins .

Mode of Action

L-fucose interacts with its targets by enhancing antigen uptake and processing of DCs . This interaction results in increased stimulation of T cell populations, thereby bolstering the functionality of DCs . In colorectal cancer cells, L-fucose induces pro-apoptotic fucosylated proteins, which may contribute to its inhibitory effect on cancer cell growth .

Biochemical Pathways

Two pathways for the synthesis of GDP-fucose, the precursor of fucosylated glycans, operate in mammalian cells: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . L-fucose metabolism by gut microorganisms is distinct from that in other sugar metabolisms due to cofactor imbalance and low efficiencies in energy synthesis . The large amounts of short-chain fatty acids produced during microbial L-fucose metabolism are used by epithelial cells to recover most of the energy used up during L-fucose synthesis .

Pharmacokinetics

Glycosylation, including fucosylation, is known to have an impact on the pharmacokinetics and pharmacodynamics of therapeutic proteins . The production of pharmaceutically desirable glycosylation forms of a therapeutic protein can be influenced by the upstream process parameters .

Biochemische Analyse

Biochemical Properties

L-fucose-3-13C plays a crucial role in biochemical reactions. It interacts with a fucose isomerase from Raoultella sp., which interconverts L-fucose and L-fuculose . The enzyme-catalyzed reaction favors the formation of L-fucose from L-fuculose .

Cellular Effects

L-fucose-3-13C has significant effects on various types of cells and cellular processes. Gut microorganisms metabolize L-fucose and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules .

Molecular Mechanism

The molecular mechanism of L-fucose-3-13C involves its interaction with biomolecules and enzymes. The fucose isomerase from Raoultella sp. catalyzes the isomerization of L-fucose and L-fuculose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-fucose-3-13C change over time. The enzyme-catalyzed reaction favors the formation of L-fucose from L-fuculose .

Metabolic Pathways

L-fucose-3-13C is involved in several metabolic pathways. It interacts with the fucose isomerase enzyme, which plays a crucial role in the interconversion of L-fucose and L-fuculose .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-fucose-3-13C can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. One common approach involves the use of L-fuculose as a starting material, which is then converted to L-fucose-3-13C using a fucose isomerase enzyme. The reaction conditions typically include a temperature range of 30-50°C and a pH of 7-10, with manganese ions acting as cofactors .

Industrial Production Methods: Industrial production of L-fucose-3-13C often involves microbial fermentation. Engineered strains of Escherichia coli can be used to produce high yields of L-fucose, which is then isotopically labeled with carbon-13. This method is advantageous due to its scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: L-fucose-3-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form L-fuconic acid or reduced to produce L-fucitol. Substitution reactions can introduce different functional groups at various positions on the sugar molecule .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Sodium borohydride is frequently used as a reducing agent.

Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products:

Oxidation: L-fuconic acid

Reduction: L-fucitol

Substitution: Various acetylated derivatives

Vergleich Mit ähnlichen Verbindungen

L-fucose-3-13C is unique due to its isotopic labeling, which makes it particularly useful for tracing and studying metabolic pathways. Similar compounds include:

Eigenschaften

IUPAC Name |

(3S,4R,5S,6S)-6-methyl(413C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-IZKXOTGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([13C@H]([C@@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

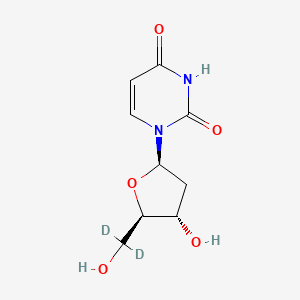

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)

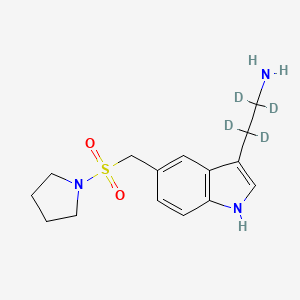

![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)

![[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate](/img/structure/B583592.png)